3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Description
“3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine” is a compound with the molecular formula C11H8N4OS . It has a molecular weight of 244.27 g/mol . The IUPAC name for this compound is 3-methylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
Molecular Structure Analysis
The compound has a complex structure that includes a triazino ring, a benzoxazepine ring, and a methylthio group . The InChI string for this compound is InChI=1S/C11H8N4OS/c1-17-11-13-10-9(14-15-11)7-4-2-3-5-8(7)12-6-16-10/h2-6H,1H3 .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 85.6 Ų and a complexity of 301 . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 6 . The compound is covalently bonded and has a heavy atom count of 17 .Future Directions
The future directions for “3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine” and similar compounds could involve further exploration of their potential biological activities. Triazine derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, they could be potential candidates for the development of new therapeutic agents.
Properties
IUPAC Name |
3-methylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c1-17-11-13-10-9(14-15-11)7-4-2-3-5-8(7)12-6-16-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFAQBAOMGDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3N=CO2)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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